molecular formula C12H7ClIN3 B6292952 2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine CAS No. 2404734-38-7

2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine

Cat. No.: B6292952
CAS No.: 2404734-38-7
M. Wt: 355.56 g/mol
InChI Key: HWHRWZXEZFQSIH-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 4-chloroaniline with 2-iodopyridine under specific conditions to form the desired compound . The reaction is often carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-(4-Chlorophenyl)-3-azidoimidazo[1,2-a]pyrimidine .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit dihydrofolate reductase, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine
  • 2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]benzimidazole
  • 2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine-7-carboxamide

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chlorine and iodine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and drug development .

Properties

IUPAC Name

2-(4-chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClIN3/c13-9-4-2-8(3-5-9)10-11(14)17-7-1-6-15-12(17)16-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHRWZXEZFQSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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